Guanosine 3',5'-Cyclic Monophosphate Monoammonium Salt
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Overview
Description
Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt: is a salt form of Guanosine 3’,5’-Cyclic Monophosphate, an important intracellular second messenger. This compound plays a crucial role in the transduction of various stimuli, mediating metabolic and growth regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt typically involves the cyclization of guanosine triphosphate (GTP) through the action of guanylate cyclase enzymes. This process results in the formation of cyclic guanosine monophosphate (cGMP), which is then converted to its monoammonium salt form .
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic reactions using guanylate cyclase to convert GTP to cGMP. The cGMP is then purified and reacted with ammonium ions to form the monoammonium salt .
Chemical Reactions Analysis
Types of Reactions: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound back to its non-cyclic form.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different cyclic nucleotide analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Oxidized cGMP derivatives.
Reduction: Non-cyclic guanosine monophosphate.
Substitution: Cyclic nucleotide analogs with different substituents.
Scientific Research Applications
Chemistry: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used as a model compound in studies of nucleotide chemistry and enzymatic reactions involving cyclic nucleotides .
Biology: In biological research, this compound is used to study signal transduction pathways, particularly those involving cyclic nucleotide-dependent protein kinases .
Medicine: The compound is used in medical research to investigate its role in various physiological processes, including vasodilation, platelet aggregation, and phototransduction .
Industry: In the industrial sector, Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is used in the production of pharmaceuticals and as a research reagent in biochemical assays .
Mechanism of Action
Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt exerts its effects by acting as a second messenger in various signal transduction pathways. It interacts with three main types of intracellular receptor proteins:
cGMP-dependent protein kinases (PKG): Activation of PKG leads to phosphorylation of target proteins, resulting in various cellular responses.
cGMP-regulated channels: These channels modulate ion flow across cell membranes, affecting cellular excitability.
cGMP-regulated cyclic nucleotide phosphodiesterases: These enzymes degrade cGMP, regulating its intracellular levels.
Comparison with Similar Compounds
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): Another important second messenger involved in similar signal transduction pathways.
Inosine 3’,5’-Cyclic Monophosphate: A less common cyclic nucleotide with similar functions.
Cytidine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with distinct biological roles.
Uniqueness: Guanosine 3’,5’-Cyclic Monophosphate Monoammonium Salt is unique due to its specific interaction with guanylate cyclase and its role in mediating the effects of nitric oxide and natriuretic peptides. This makes it a critical component in the regulation of vascular tone, cardiac function, and cellular growth .
Properties
CAS No. |
55726-99-3 |
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Molecular Formula |
C10H15N6O7P |
Molecular Weight |
362.24 g/mol |
IUPAC Name |
azanium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.H3N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);1H3/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
PEFDKFBLBTWZGP-GWTDSMLYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[NH4+] |
Origin of Product |
United States |
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